molecular formula C9H13ClFNO B2802474 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hcl CAS No. 1956327-60-8

2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hcl

Cat. No.: B2802474
CAS No.: 1956327-60-8
M. Wt: 205.66
InChI Key: ZBQXUHCCNVLRHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride is a chemical compound with the molecular formula C9H13ClFNO. It is a white to yellow solid that is soluble in water and other polar solvents. This compound is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of this compound is not specified in the available literature. It would depend on the context in which the compound is used, such as in a pharmaceutical or industrial setting .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride typically involves the reaction of 3-fluoro-2-methylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using hydrogenation or other reducing agents. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted amines .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol
  • 2-Amino-2-(3-fluoro-2-methylphenyl)ethan-1-ol
  • 2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride (R-enantiomer)

Uniqueness

2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it particularly useful in certain chemical and biological applications where other similar compounds may not be as effective[6][6].

Properties

IUPAC Name

2-amino-2-(3-fluoro-2-methylphenyl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO.ClH/c1-6-7(9(11)5-12)3-2-4-8(6)10;/h2-4,9,12H,5,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBQXUHCCNVLRHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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